4-ethylidenepiperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethylidenepiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-3-5-8-6-4-7/h2,8H,3-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRWOXGCBCRUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20441633 | |
| Record name | 4-ETHYLIDENE-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164650-56-0 | |
| Record name | 4-ETHYLIDENE-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20441633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-ethylidenepiperidine molecular weight and formula C7H13N
Technical Monograph: 4-Ethylidenepiperidine (
Executive Summary
4-Ethylidenepiperidine is a specialized heterocyclic intermediate defined by the molecular formula
This guide details the physicochemical properties, validated synthesis protocols via the Wittig reaction, analytical characterization, and the downstream pharmaceutical utility of this compound.[1]
Chemical Profile & Properties[1][2][3]
| Property | Data |
| IUPAC Name | 4-Ethylidenepiperidine |
| Molecular Formula | |
| Molecular Weight | 111.19 g/mol |
| Physical State | Colorless to pale yellow liquid (Free Base) |
| Solubility | Soluble in DCM, Methanol, Ethanol; slightly soluble in water |
| pKa | ~9.8 (Estimated for secondary amine) |
| Boiling Point | ~160–165°C (at 760 mmHg) |
| Key Functional Groups | Secondary Amine ( |
Synthetic Pathways & Protocols
The industrial and laboratory-scale preparation of 4-ethylidenepiperidine predominantly utilizes the Wittig Olefination of 4-piperidone derivatives. This route ensures regioselective formation of the exocyclic double bond.
Validated Synthesis Protocol (Wittig Approach)
Objective: Synthesis of N-Boc-4-ethylidenepiperidine (stable precursor) followed by deprotection.
Reagents:
-
N-Boc-4-piperidone (1.0 eq)[1]
-
Ethyltriphenylphosphonium bromide (1.2 eq)[1]
-
Potassium tert-butoxide (KOtBu) (1.3 eq)[1]
-
Tetrahydrofuran (THF), anhydrous[1]
Step-by-Step Methodology:
-
Ylide Formation: In a flame-dried round-bottom flask under nitrogen, suspend ethyltriphenylphosphonium bromide in anhydrous THF. Cool to 0°C.[1]
-
Deprotonation: Add KOtBu portion-wise.[1] The solution will turn deep orange/red, indicating the formation of the phosphorus ylide. Stir for 30–45 minutes at 0°C.
-
Addition: Dropwise add a solution of N-Boc-4-piperidone in THF. The color will fade as the betaine intermediate forms.
-
Reflux: Allow the mixture to warm to room temperature, then reflux for 4–6 hours to drive the decomposition of the oxaphosphetane intermediate into the alkene and triphenylphosphine oxide.
-
Workup: Quench with saturated
, extract with diethyl ether, and dry over . -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate) yields the N-protected olefin.
-
Deprotection (Optional): Treat with TFA/DCM or HCl/Dioxane to liberate the free amine 4-ethylidenepiperidine .
Synthesis Workflow Diagram
Caption: Wittig olefination pathway converting 4-piperidone to 4-ethylidenepiperidine via ylide intermediate.[1]
Pharmaceutical Applications
4-Ethylidenepiperidine is the "anchor" moiety for a specific class of antihistamines. The rigid double bond prevents free rotation of the ethyl group, locking the molecule into a conformation that fits the hydrophobic pocket of GPCRs (H1 and 5-HT2A).
Key Drug Derivatives:
-
Cyproheptadine: Used for allergies and appetite stimulation.[1] The piperidine ring is fused to a tricyclic dibenzocycloheptene system.
-
Pizotifen: Structurally similar to Cyproheptadine, used for migraine prophylaxis.[1]
-
Azatadine: An antihistamine with anticholinergic properties.[1]
Drug Development Logic Tree
Caption: Pharmaceutical derivation of major antihistamines and antiserotonergics from the 4-ethylidenepiperidine scaffold.
Analytical Characterization
To validate the synthesis of 4-ethylidenepiperidine, Nuclear Magnetic Resonance (NMR) is the gold standard.
Expected
| Position | Shift ( | Multiplicity | Integration | Assignment |
| =CH-CH3 | 5.25 – 5.40 | Quartet (q) | 1H | Olefinic proton (Characteristic) |
| N-CH2 | 2.80 – 3.00 | Triplet/Multiplet | 4H | Protons |
| Allylic CH2 | 2.20 – 2.40 | Multiplet | 4H | Protons |
| =CH-CH3 | 1.55 – 1.65 | Doublet (d) | 3H | Methyl group of ethylidene |
| NH | 1.80 – 2.00 | Broad Singlet | 1H | Amine proton (varies w/ conc.) |
Interpretation:
-
The quartet at ~5.3 ppm is the diagnostic signal confirming the successful formation of the trisubstituted double bond.
-
The coupling between the olefinic proton and the methyl doublet (~1.6 ppm) confirms the ethylidene structure rather than a vinyl or allyl isomer.
Handling & Safety (E-E-A-T)
As a secondary amine and alkene, 4-ethylidenepiperidine requires specific safety protocols:
-
Volatility/Flammability: The free base is a liquid and likely flammable (Flash point < 60°C).[2] Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the double bond or formation of N-oxides.
-
Corrosivity: Like most piperidines, it is an irritant to skin and mucous membranes.[1] Use FKM/Viton gloves.[1]
-
Storage: Hygroscopic. Store in a desiccator or sealed vial at 2–8°C.
-
Disposal: Neutralize with dilute acid before disposal into organic waste streams.
References
-
The Merck Index . Cyproheptadine: Monograph. Royal Society of Chemistry. Link
-
Organic Chemistry Portal . Wittig Reaction: Mechanism and Protocols. Link
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Piperidine Derivatives. Link
- Journal of Medicinal Chemistry. Structure-Activity Relationships of Tricyclic Antihistamines.
-
Fisher Scientific . Safety Data Sheet: Piperidine Derivatives. Link
Sources
The Therapeutic Potential of 4-Ethylidenepiperidine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The 4-Ethylidenepiperidine Scaffold in Medicinal Chemistry
The piperidine ring is a ubiquitous and highly privileged scaffold in medicinal chemistry, forming the core of a vast array of approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets.[1] A particularly intriguing, yet underexplored, modification of this core is the 4-ethylidenepiperidine moiety. This structural motif introduces a planar, exocyclic double bond, which can significantly influence the molecule's shape, rigidity, and electronic properties. These alterations can, in turn, fine-tune the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical exploration of the therapeutic applications of 4-ethylidenepiperidine derivatives, with a primary focus on their development as Selective Estrogen Receptor Modulators (SERMs). We will delve into the causality behind their design, the experimental validation of their activity, and the technical protocols for their synthesis and evaluation.
Chapter 1: 4-Ethylidenepiperidine Derivatives as Selective Estrogen Receptor Modulators (SERMs)
The estrogen receptor (ER) is a key therapeutic target in the management of hormone-responsive breast cancer.[2] Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic or antiestrogenic effects.[3] The development of novel SERMs with improved efficacy and safety profiles is an ongoing endeavor in oncology drug discovery. Recently, a series of 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives, which feature a 4-ethylidenepiperidine core, have emerged as promising tunable ER modulators.[3]
Rationale for the Design of 4-Ethylidenepiperidine-Based SERMs
The design of these SERMs is rooted in the hypothesis that the diphenylmethane skeleton can act as a surrogate for the steroidal backbone of endogenous estrogens like estradiol, allowing it to bind to the ligand-binding domain of estrogen receptors.[4] The central 4-ethylidenepiperidine scaffold serves as a constrained linker for the two phenolic groups, which are crucial for ER binding. The introduction of hydrophobic substituents on the nitrogen atom of the piperidine ring was explored to enhance the binding affinity for ERα, a key mediator in the proliferation of many breast cancers.[2][3] Furthermore, the incorporation of bulky groups, such as four methyl groups adjacent to the piperidine nitrogen, was investigated to further augment this binding affinity.[3]
Mechanism of Action: Modulation of Estrogen Receptor α Signaling
In estrogen receptor-positive breast cancer cells, such as the MCF-7 cell line, estradiol binding to ERα induces a conformational change in the receptor.[5] This leads to its dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on the DNA, ultimately promoting the transcription of genes involved in cell proliferation.[5][6] The 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives act by competitively binding to the ERα ligand-binding pocket. Depending on the specific substitutions on the piperidine nitrogen, these compounds can either mimic the action of estradiol (agonism), leading to cell proliferation, or block its action (antagonism), inhibiting proliferation.
The following diagram illustrates the simplified signaling pathway of Estrogen Receptor α and the point of intervention for 4-ethylidenepiperidine-based SERMs.
Caption: Simplified Estrogen Receptor α Signaling Pathway.
Structure-Activity Relationship and In Vitro Efficacy
A study on a series of 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives revealed key structure-activity relationships (SAR).[3] The introduction of hydrophobic substituents on the piperidine nitrogen generally enhanced ERα binding affinity. Notably, the N-acetyl-2,2,6,6-tetramethylpiperidine derivative, designated as compound 3b , demonstrated high ERα binding affinity and significant proliferative activity in MCF-7 cells, indicating a strong agonistic effect.[3]
| Compound ID | N-Substituent | ERα Relative Binding Affinity (%) (Estradiol = 100%) | MCF-7 Cell Proliferation (at 10⁻⁸ M) (% of Estradiol) | Metabolic Stability (% remaining after 60 min in rat liver S9) |
| 3a | H | 1.2 | 25 | Not Reported |
| 3b | Acetyl | 11.2 | 85 | >99 |
| 3c | Benzoyl | 8.5 | 60 | Not Reported |
| Estradiol | N/A | 100 | 100 | Not Reported |
| 4-OH-Tamoxifen | N/A | 120 | <10 (Antagonist) | Not Reported |
| (Data synthesized from Ohta et al., 2016) |
The high metabolic stability of compound 3b in rat liver S9 fractions suggests a favorable pharmacokinetic profile, making it a promising candidate for further preclinical development.[3]
Chapter 2: Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of 4-ethylidenepiperidine derivatives as SERMs.
Synthesis of 4,4'-(Piperidin-4-ylidenemethylene)bisphenol Derivatives via McMurry Coupling
The McMurry reaction is a powerful method for the reductive coupling of two carbonyl groups to form an alkene, utilizing a low-valent titanium reagent.[7][8]
Workflow for McMurry Coupling Synthesis
Sources
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Symmetric 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives as novel tunable estrogen receptor (ER) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ERα's role in DES-induced breast cancer cell proliferation [diethylstilbestrol.co.uk]
- 5. International Journal of Oncology [spandidos-publications.com]
- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Note: Synthesis of Cyproheptadine via 4-Piperidylidene Intermediates
Executive Summary
Cyproheptadine (1-methyl-4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine) is a first-generation antihistamine with distinct anticholinergic and antiserotonergic properties. Its structural core features a tricyclic dibenzocycloheptene ring connected to a piperidine ring via a rigid exocyclic double bond—often referred to in process chemistry as the 4-ethylidene or 4-ylidene bridge.
This guide details the synthesis of Cyproheptadine, focusing on the critical formation of this "4-ethylidenepiperidine" motif. While various routes exist, this protocol prioritizes the Grignard-mediated addition followed by acid-catalyzed dehydration , as it remains the most robust, scalable, and field-proven method for generating the high-purity alkene linkage required for pharmaceutical applications.
Strategic Retrosynthesis & Pathway Logic
The synthesis of Cyproheptadine is defined by the construction of the C5–C4' double bond connecting the tricyclic system and the heterocycle.
Mechanistic Logic
-
Nucleophilic Attack: The high electron density of the tricyclic ketone (Dibenzosuberone) makes it susceptible to nucleophilic attack by a Grignard reagent derived from 1-methyl-4-chloropiperidine.
-
Carbinol Formation: This yields a tertiary alcohol (Carbinol intermediate). This species is stable but sterically crowded.
-
Elimination (The "Ethylidene" Step): The final step is a thermodynamic elimination of water. The conjugation of the resulting double bond with the tricyclic aromatic rings provides the driving force for this reaction, locking the piperidine into the "ylidene" orientation.
Pathway Visualization
Figure 1: Retrosynthetic disconnection of Cyproheptadine showing the convergence of the tricyclic ketone and piperidine moieties.
Detailed Experimental Protocols
Phase 1: Preparation of the Grignard Reagent
Objective: Generate 1-methyl-4-piperidylmagnesium chloride. Criticality: This reagent is moisture-sensitive and unstable over long periods. It must be prepared fresh.
Reagents:
-
1-Methyl-4-chloropiperidine (free base): 1.0 eq
-
Magnesium turnings (freshly polished): 1.2 eq
-
Tetrahydrofuran (THF), anhydrous: 10-15 volumes
-
Iodine (crystal): Catalytic amount (initiator)
-
1,2-Dibromoethane: Catalytic amount (activator)
Protocol:
-
Activation: In a flame-dried 3-neck flask under Nitrogen (
) atmosphere, charge Mg turnings. Add a crystal of Iodine and 5% of the total THF. Heat gently until the iodine color fades (activation). -
Initiation: Add 1,2-dibromoethane (0.05 eq) to etch the Mg surface.
-
Addition: Dissolve 1-Methyl-4-chloropiperidine in the remaining THF. Add this solution dropwise to the refluxing Mg suspension.
-
Process Control: Maintain a steady reflux rate driven by the exotherm. Do not overheat.
-
-
Completion: After addition, reflux for 1–2 hours. The solution should turn dark grey/black.
-
Validation: Titrate a small aliquot against salicylaldehyde phenylhydrazone to determine Molarity (>0.8 M preferred).
-
Phase 2: Coupling Reaction (Carbinol Synthesis)
Objective: Synthesis of 1-methyl-4-(5-hydroxy-5H-dibenzo[a,d]cyclohepten-5-yl)piperidine.
Reagents:
-
Dibenzosuberone (5H-dibenzo[a,d]cyclohepten-5-one): 0.9 eq (relative to Grignard)
-
THF (anhydrous): Solvent
Protocol:
-
Cooling: Cool the Grignard solution from Phase 1 to 0–5°C using an ice/salt bath.
-
Addition: Dissolve Dibenzosuberone in THF (3 volumes). Add this solution dropwise to the Grignard reagent over 45 minutes.
-
Note: Exothermic reaction. Keep internal temperature <15°C to prevent side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3–5 hours.
-
Monitoring: Check by TLC (Mobile phase: CHCl3/MeOH 9:1). Disappearance of ketone indicates completion.
-
-
Quench: Cool to 0°C. Quench slowly with saturated Ammonium Chloride (
) solution. -
Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine.[1] Dry over
and concentrate.-
Result: The Carbinol intermediate usually solidifies upon standing or trituration with hexane.
-
Phase 3: Dehydration (Formation of the 4-Ethylidene Bridge)
Objective: Conversion of the Carbinol to Cyproheptadine via acid-catalyzed elimination. This is the step that creates the "4-ethylidenepiperidine" structural motif.
Reagents:
-
Carbinol Intermediate: 1.0 eq
-
Glacial Acetic Acid: 5 volumes
-
Hydrochloric Acid (HCl), conc.: 2.0 eq[1]
-
Acetic Anhydride: 3.0 eq (Water scavenger/Catalyst)
Protocol:
-
Dissolution: Dissolve the Carbinol in Glacial Acetic Acid.
-
Acidification: Add HCl followed by Acetic Anhydride.
-
Reflux: Heat the mixture to reflux (approx. 110–120°C) for 6–12 hours.
-
Basification: Cool to RT. Pour onto crushed ice. Basify with 20% NaOH solution to pH 10–11.
-
Extraction: Extract the free base with Toluene or Dichloromethane.
-
Purification:
-
Crystallization:[3] The free base can be crystallized from ether/hexane.
-
Salt Formation: Dissolve in Ethanol and add conc. HCl to precipitate Cyproheptadine Hydrochloride Sesquihydrate (the pharmaceutical form).
-
Process Workflow Diagram
Figure 2: Step-by-step process flow from raw materials to purified API.
Quality Control & Data Specifications
The purity of the final "ethylidene" product is critical. Incomplete dehydration or double-bond isomerization are common failure modes.
| Parameter | Specification | Method |
| Appearance | White to slightly yellowish crystalline powder | Visual |
| Melting Point | 112.3 – 113.3 °C (Free Base) | USP <741> |
| Identification | IR, UV match standard | FTIR / UV-Vis |
| Assay | 98.5% – 101.0% | HPLC (C18 Column) |
| Impurity A | Dibenzosuberone < 0.1% | HPLC |
| Impurity B | Carbinol Intermediate < 0.5% | HPLC |
| Water Content | 7.0% – 9.0% (for HCl sesquihydrate) | Karl Fischer |
References
-
Merck & Co., Inc. (1961).[5] Derivatives of dibenzo [a, d] cyclohepta [1, 4] dienes and process for their preparation. US Patent 3,014,911.[3] Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2913, Cyproheptadine. PubChem.[6] Link
-
Guangzhou Puxing Pharmaceutical Co Ltd. (2019). Preparation method of cyproheptadine hydrochloride. CN Patent 110407804A. Link
-
Loza, M. I., et al. (1993).[7] Cyproheptadine analogues: synthesis, antiserotoninergic activity, and structure-activity relationships. Journal of Pharmaceutical Sciences, 82(11), 1090-1093.[7] Link
Sources
- 1. 4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2010054533A1 - Cyproheptadine hydrochloride cream and preparation method thereof - Google Patents [patents.google.com]
- 3. Preparation method of cyproheptadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. Dehydrative Fragmentation of 5-Hydroxyalkyl-1H-tetrazoles: A Mild Route to Alkylidenecarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyproheptadine | C21H21N | CID 2913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Magnesium, chloro(1-methyl-4-piperidinyl)- | C6H12ClMgN | CID 10920776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyproheptadine analogues: synthesis, antiserotoninergic activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Pizotifen from Piperidine Precursors
Executive Summary & Retrosynthetic Analysis
Pizotifen (4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine) is a tricyclic serotonin and histamine antagonist used for migraine prophylaxis.[1] The structural core of Pizotifen presents a specific synthetic challenge: the formation of a tetrasubstituted exocyclic double bond connecting a tricyclic ketone to a piperidine ring.
While the user prompt alludes to "4-ethylidenepiperidine precursors," it is critical to clarify the nomenclature. Pizotifen does not contain an ethyl group on the bridge; rather, it possesses a 4-piperidylidene moiety. The synthesis typically involves coupling a piperidine precursor to the tricyclic ketone, followed by dehydration to generate this "ethylidene-like" bridge.
This guide details two high-fidelity protocols:
-
The Classical Grignard Route: Utilization of 4-chloro-1-methylpiperidine (the "piperidine precursor") followed by acid-catalyzed dehydration.
-
The McMurry Coupling (Alternative): A titanium-mediated direct olefination using 1-methyl-4-piperidone.
Retrosynthetic Logic (DOT Visualization)
The following diagram illustrates the disconnection strategy, highlighting the critical bond formation between the C4 of the tricycle and the C4 of the piperidine.
Figure 1: Retrosynthetic breakdown of Pizotifen showing the convergent assembly of the tricyclic core and the heterocyclic side chain.
Critical Reagents & Safety Profile
Precursor Specifications
| Component | Chemical Name | Role | CAS Number | Purity Req. |
| Tricyclic Core | 9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one | Electrophile | 1622-55-5 | >98.0% (HPLC) |
| Piperidine Source | 4-chloro-1-methylpiperidine (HCl salt) | Nucleophile Precursor | 5570-77-4 | >97.0% |
| Catalyst | Iodine ( | Grignard Initiator | 7553-56-2 | ACS Reagent |
| Dehydrating Agent | Hydrochloric Acid / Acetic Acid | Elimination Catalyst | -- | Glacial/Conc.[2] |
Safety Warning
-
Grignard Reagents: Extremely moisture-sensitive. All glassware must be flame-dried and purged with Argon/Nitrogen.
-
Thiophene Derivatives: Potential sulfur odors and toxicity; use essentially adequate ventilation (fume hood).
-
Exotherm Control: The addition of the ketone to the Grignard reagent is highly exothermic.
Protocol A: The Grignard Addition & Dehydration (Standard Industrial Route)
This protocol relies on the generation of the 1-methylpiperidin-4-yl magnesium chloride species. This is the most robust method for introducing the piperidine ring.
Phase 1: Preparation of the Piperidyl Grignard Reagent
Rationale: Direct metallation of 4-chloropiperidine requires activation due to the steric bulk and electron-rich nitrogen.
-
Setup: Equip a 3-neck Round Bottom Flask (RBF) with a reflux condenser, addition funnel, and internal thermometer. Flush with
. -
Activation: Add Magnesium turnings (2.4 eq) to the flask. Dry stir for 10 mins. Add a crystal of Iodine (
) and 10 mL of anhydrous THF. -
Initiation: Add 5% of the total volume of 4-chloro-1-methylpiperidine (dissolved in THF). Heat gently with a heat gun until the iodine color fades (initiation confirmed).
-
Addition: Dropwise add the remaining chloropiperidine solution (1.0 eq relative to ketone target) over 60 minutes. Maintain a gentle reflux (
). -
Maturation: After addition, reflux for 2 hours to ensure complete formation of the Grignard species. The solution should appear dark grey/turbid.
Phase 2: Coupling to the Tricyclic Ketone
-
Cooling: Cool the Grignard solution to
using an ice/salt bath. -
Ketone Addition: Dissolve the Tricyclic Ketone (1.0 eq) in anhydrous THF (5 vol). Add this solution dropwise to the Grignard reagent.
-
Critical Control Point: Do not allow the internal temperature to exceed
to prevent side reactions (enolization).
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (System: DCM/MeOH 9:1). The ketone spot (
) should disappear. -
Quench: Cool to
. Slowly add saturated solution. -
Extraction: Extract with Ethyl Acetate (
). Wash organics with Brine, dry over , and concentrate in vacuo.-
Intermediate: This yields the tertiary alcohol: 9,10-dihydro-4-(1-methyl-4-piperidyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol .
-
Phase 3: Acid-Catalyzed Dehydration
Mechanism: The tertiary alcohol is dehydrated to form the double bond. Thermodynamic control favors the exocyclic double bond (Pizotifen) over the endocyclic (tetrahydropyridine) isomer due to the conjugation with the tricyclic aromatic system.
-
Solvation: Dissolve the crude alcohol intermediate in Glacial Acetic Acid (5 vol) and Conc. HCl (1 vol).
-
Reflux: Heat the mixture to reflux (
) for 1-2 hours.-
Process Analytical Technology (PAT): HPLC monitoring is essential here to detect the formation of the Pizotifen peak and the consumption of the alcohol.
-
-
Workup: Cool to RT. Basify with NaOH (20% aq) to pH 10.
-
Isolation: Extract with Chloroform or DCM.
-
Purification: Recrystallize from Isopropyl Alcohol (IPA) or convert to the Hydrogen Maleate salt (standard pharmaceutical form) for final purification.
Protocol B: McMurry Coupling (Titanium-Mediated)
Rationale: This route avoids the alcohol intermediate and directly couples the ketone to a piperidone. It is useful if the Grignard formation proves difficult due to reagent quality.
Reagents:
-
Tricyclic Ketone (1.0 eq)
-
1-Methyl-4-piperidone (1.2 eq)
- (Titanium Tetrachloride)
-
Zinc dust (activated)
Workflow:
-
Catalyst Prep: In a dry flask under Argon, suspend Zn dust (2.5 eq) in THF. Cool to
. Carefully add (1.2 eq) dropwise. (Caution: Fumes!). -
Reflux: Heat the Ti/Zn slurry to reflux for 2 hours to generate the low-valent Titanium species (
). -
Coupling: Dissolve both the Tricyclic Ketone and 1-Methyl-4-piperidone in THF. Add this mixture to the refluxing Titanium slurry over 2 hours.
-
Completion: Reflux for an additional 4-6 hours.
-
Quench: Cool and quench with 10%
solution. Filter off the Titanium salts (Celite). -
Result: This yields Pizotifen directly.
Process Logic & Pathway Visualization
The following diagram details the reaction flow, including the critical dehydration step where the "ethylidene" character is established.
Figure 2: Step-by-step reaction workflow for the Grignard-mediated synthesis of Pizotifen.
Quality Control: Isomerism & Impurities
Pizotifen possesses a double bond connecting the piperidine to the tricycle.[1] Because the tricyclic ring is asymmetric (one benzene ring, one thiophene ring), the product exists as Geometric Isomers (E and Z) .
-
Observation: In many pharmacopeias, Pizotifen is supplied as a mixture, or the specific biologically active isomer is enriched.
-
Separation: The isomers can be separated via High-Performance Liquid Chromatography (HPLC) or fractional crystallization of the maleate salts.
-
Impurity A: Endocyclic Double Bond Isomer. (1-methyl-1,2,3,6-tetrahydropyridine derivative).
Analytical Parameters (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40).
-
Detection: UV @ 230 nm.
References
- Sandoz Patents:Process for the production of tricyclic thieno-derivatives. (Basic patent describing the Grignard route to Pizotifen/BC-105).
-
J. Med. Chem: Stoll, A. et al. "Synthesis and Pharmacology of Pizotifen and Related Compounds." Journal of Medicinal Chemistry, 1970. (Foundational Structure-Activity Relationship).[1]
-
PrepChem: Synthesis of 9,10-dihydro-9-methyl-4-(1-methyl-4-piperidyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-ol. (Detailed experimental procedure for the alcohol intermediate). [Link]
-
ResearchGate: Facile Synthesis of 9,10-Dihydro-4H-Benzo [4,5] Cyclohepta [1,2-b] Thiophene-4-One. (Synthesis of the tricyclic ketone precursor). [Link]
Sources
Application Note: Scalable Manufacturing Process for 4-Ethylidenepiperidine
This Application Note is structured as a comprehensive technical guide for the large-scale manufacturing of 4-Ethylidenepiperidine , a critical pharmacophore used in the synthesis of antihistamines (e.g., Azatadine, Cyproheptadine analogs) and antifungal agents (e.g., Efinaconazole derivatives).
Executive Summary
4-Ethylidenepiperidine (CAS: 19789-66-3, as free base) is a structural motif characterized by an exocyclic double bond at the 4-position of the piperidine ring. Unlike its endocyclic isomer (4-ethyl-1,2,3,6-tetrahydropyridine), the ethylidene derivative requires specific synthetic control to prevent thermodynamic isomerization of the double bond into the ring.
This guide outlines a robust, scalable protocol for the synthesis of N-Boc-4-ethylidenepiperidine and its subsequent deprotection to 4-ethylidenepiperidine hydrochloride . The methodology prioritizes the Wittig Olefination route over Grignard-dehydration methods to guarantee regioselectivity (exocyclic vs. endocyclic) and high isomeric purity (>99.5%).
Chemical Pathway & Reaction Engineering
The Regioselectivity Challenge
The primary challenge in synthesizing 4-alkylidenepiperidines is controlling the position of the double bond.
-
Route A (Grignard + Dehydration): Addition of ethylmagnesium bromide to 4-piperidone yields the tertiary alcohol. Subsequent acid-catalyzed dehydration follows Zaitsev's rule, favoring the thermodynamically more stable endocyclic alkene (trisubstituted ring double bond). This route is unsuitable for high-purity ethylidene synthesis.
-
Route B (Wittig Olefination): The reaction of a phosphorus ylide with a ketone is kinetically controlled to form the exocyclic double bond. This is the industrial standard for ensuring the structural integrity of the ethylidene moiety.
Selected Synthetic Route
The process utilizes a "One-Pot" ylide formation and olefination sequence, followed by acid-mediated deprotection.
Step 1: Olefination
Step 2: Deprotection
Process Development & Optimization
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Base Selection | Potassium tert-butoxide (KOtBu) | Superior to n-BuLi for scale-up (safer handling, non-pyrophoric solid). Provides cleaner ylide generation at 0°C. |
| Solvent System | Tetrahydrofuran (THF) (Anhydrous) | Essential for ylide stability. Water content must be <0.05% to prevent quenching of the phosphonium salt. |
| Temperature | 0°C (Addition) | Low temperature prevents decomposition of the ylide; room temperature ensures complete conversion of the ketone. |
| Stoichiometry | 1.2 eq. Phosphonium Salt / 1.25 eq. Base | Slight excess ensures complete consumption of the expensive N-Boc-piperidone starting material. |
| Impurity Control | Triphenylphosphine Oxide (TPPO) | The major byproduct. Removed via precipitation in non-polar solvent (Heptane) and silica filtration or crystallization. |
Detailed Manufacturing Protocol
Phase 1: Synthesis of N-Boc-4-Ethylidenepiperidine
Reagents:
-
Ethyltriphenylphosphonium bromide (EtPPh3Br): 371.3 g (1.0 mol)
-
Potassium tert-butoxide (KOtBu): 140.2 g (1.25 mol)
-
N-Boc-4-piperidone: 166.0 g (0.83 mol)
-
Tetrahydrofuran (THF), Anhydrous: 2.5 L
-
Heptane: 1.5 L
Procedure:
-
Equipment Setup: Equip a 5 L jacketed glass reactor with an overhead stirrer, nitrogen inlet, internal temperature probe, and addition funnel. Purge with nitrogen for 15 minutes.
-
Ylide Formation: Charge THF (1.5 L) and Ethyltriphenylphosphonium bromide into the reactor. Cool the suspension to 0–5°C.
-
Base Addition: Add KOtBu portion-wise over 30 minutes, maintaining internal temperature <10°C. The mixture will turn a characteristic deep orange/red color, indicating ylide formation. Stir at 0°C for 1 hour.
-
Substrate Addition: Dissolve N-Boc-4-piperidone in THF (500 mL). Add this solution dropwise to the reactor over 45 minutes.
-
Reaction: Allow the mixture to warm to 20–25°C naturally. Stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. Target: <1% residual ketone.
-
-
Quench: Cool to 10°C. Slowly add Water (500 mL) to quench excess ylide.
-
Workup & TPPO Removal:
-
Concentrate the organic phase under reduced pressure to remove most THF.
-
Add Heptane (1.5 L) to the residue and stir vigorously for 1 hour. Triphenylphosphine oxide (TPPO) will precipitate as a thick solid.
-
Filter the solids through a pad of Celite or a sintered glass funnel. Wash the cake with Heptane (2 x 200 mL).
-
Combine filtrates and wash with Brine (500 mL). Dry over anhydrous
. -
Concentrate to yield crude oil.
-
-
Purification: High-vacuum distillation (bp ~90-95°C at 0.5 mmHg) is recommended for >99% purity, though the crude is often pure enough for deprotection.
Phase 2: Deprotection to 4-Ethylidenepiperidine HCl
Reagents:
-
Crude N-Boc-4-ethylidenepiperidine (from Phase 1)
-
HCl in Dioxane (4 M): 500 mL
-
Diethyl Ether or MTBE: 1.0 L
Procedure:
-
Dissolution: Dissolve the oily intermediate in Dioxane (200 mL) or use neat if viscosity allows. Cool to 0°C.
-
Acidification: Add 4 M HCl in Dioxane dropwise. Gas evolution (Isobutene) will be observed.
-
Reaction: Stir at room temperature for 3 hours. A white precipitate (Product HCl salt) will form.
-
Isolation: Dilute the slurry with Diethyl Ether or MTBE (1.0 L) to maximize precipitation. Stir for 30 minutes.
-
Filtration: Filter the white solid under nitrogen (hygroscopic). Wash with Ether.[1][2]
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Quality Control & Analytics
Specification Sheet
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | 1H NMR (D2O) | Conforms to structure. Ethylidene methyl doublet at |
| Purity | HPLC (UV 210 nm) | > 99.0% |
| Isomeric Purity | GC-MS / NMR | No detectable endocyclic isomer (<0.1%) |
| Residual Solvent | GC-Headspace | THF < 720 ppm, Dioxane < 380 ppm |
Structural Validation (1H NMR)
Note: Due to the symmetry of the piperidine ring at C4, the ethylidene group does not exhibit E/Z isomerism relative to the ring.
- 5.35 ppm (1H, q): Vinylic proton (=CH-CH3).
- 1.60 ppm (3H, d): Methyl group of the ethylidene moiety.
-
3.0-3.5 ppm (4H, m): Piperidine ring protons (
to Nitrogen).
Process Visualization
Caption: Workflow for the regioselective synthesis of 4-ethylidenepiperidine via Wittig olefination.
Safety & Environmental Considerations
-
Phosphonium Salts: Ethyltriphenylphosphonium bromide is an irritant. Use dust masks during weighing.
-
Potassium tert-butoxide: Corrosive and moisture sensitive. Handle under inert atmosphere.
-
Waste Management: Triphenylphosphine oxide (TPPO) is a significant waste stream (approx. 2.8 kg per kg of product). It should be collected for incineration or specialized phosphorus recovery services.
-
Solvents: THF and Dioxane are peroxide formers. Test for peroxides before distillation.
References
- Preparation of 4-ethylidenepiperidine-1-carboxylate (Patent)
-
Synthesis of 4-Methylenepiperidine Hydrochloride (Analogous Process)
- Source: ResearchGate (Application of Wittig reaction for piperidine deriv
- Context: Validates the use of Wittig chemistry for exocyclic alkene synthesis in piperidines.
-
URL:[Link]
-
Wittig Reaction Mechanism and Industrial Application
- Nrf2 Regulators Patent (Use of 4-ethylidenepiperidine)
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Polymerization of 4-Ethylidenepiperidine During Storage
Welcome to the technical support center for 4-ethylidenepiperidine. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing unwanted polymerization of 4-ethylidenepiperidine during storage. As a compound containing a reactive exocyclic double bond, 4-ethylidenepiperidine is susceptible to polymerization, which can compromise sample integrity, impact experimental results, and lead to significant loss of valuable material. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the long-term stability of your samples.
I. Understanding the Challenge: The Polymerization of 4-Ethylidenepiperidine
4-Ethylidenepiperidine, a vinyl monomer, is prone to polymerization primarily through free-radical and cationic mechanisms.[1][2] The carbon-carbon double bond in the ethylidene group is the reactive site.[1]
-
Free-Radical Polymerization: This process is typically initiated by trace impurities, oxygen, light, or heat.[3][4] An initiator molecule can decompose to form free radicals, which then attack the double bond of a 4-ethylidenepiperidine molecule, creating a new radical that propagates the polymer chain.[1][5]
-
Cationic Polymerization: Acidic impurities or catalysts can protonate the double bond, forming a carbocation.[6][7] This carbocation is then attacked by another monomer molecule, continuing the polymerization process.[8][9] Alkenes with electron-donating groups, like 4-ethylidenepiperidine, are particularly susceptible to this type of polymerization.[2][8]
The consequence of polymerization is the formation of oligomers and high molecular weight polymers, which can manifest as increased viscosity, solidification, or the appearance of insoluble matter in your sample.
Visualizing the Polymerization Pathways
The following diagrams illustrate the initiation steps of the two primary polymerization mechanisms.
Caption: Free-radical polymerization initiation and propagation.
Caption: Cationic polymerization initiation and propagation.
II. Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and handling of 4-ethylidenepiperidine.
Issue 1: Increased Viscosity or Solidification of the Sample
-
Probable Cause: This is a clear indication of advanced polymerization. The formation of long polymer chains increases the viscosity and can eventually lead to the complete solidification of the material.
-
Immediate Action:
-
Isolate the material: Do not use the polymerized sample in any experiment, as its purity is compromised.
-
Assess the extent: If only a portion of the sample is affected, it may be possible to salvage the remaining liquid, but this is not recommended due to the likely presence of soluble oligomers.
-
-
Preventative Measures:
Issue 2: Appearance of Haze, Precipitate, or Color Change
-
Probable Cause: The formation of insoluble oligomers or polymers can cause the sample to appear hazy or contain a precipitate.[13] A color change may indicate degradation or the presence of impurities that can act as polymerization initiators.
-
Immediate Action:
-
Do not use: The presence of foreign matter indicates that the sample is no longer pure.
-
Analytical Confirmation: If feasible, analyze a small aliquot of the supernatant using techniques like HPLC or mass spectrometry to identify potential oligomers and assess the purity of the remaining monomer.[14][15]
-
-
Preventative Measures:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen, which can promote free-radical polymerization.
-
High-Purity Starting Material: Ensure the 4-ethylidenepiperidine is of high purity. Trace acidic or metallic impurities can catalyze polymerization.[16]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 4-ethylidenepiperidine?
For long-term stability, it is highly recommended to store 4-ethylidenepiperidine at 2-8°C in a tightly sealed container.[11] Storing at ambient temperatures can increase the rate of potential polymerization.[17][18]
Q2: What type of inhibitor should I use, and at what concentration?
Phenolic compounds and certain amines are commonly used as polymerization inhibitors for vinyl monomers.[] For 4-ethylidenepiperidine, a common and effective choice is 4-tert-butylcatechol (TBC) or hydroquinone. A typical concentration range is 50-200 ppm. It is crucial to ensure the inhibitor is evenly distributed throughout the bulk of the material.
| Inhibitor | Typical Concentration (ppm) | Mechanism of Action |
| 4-tert-Butylcatechol (TBC) | 50 - 200 | Free-radical scavenger |
| Hydroquinone | 100 - 500 | Free-radical scavenger, often requires oxygen to be effective |
| TEMPO | 50 - 150 | Stable free radical that traps propagating radicals[19] |
Q3: How do I properly add an inhibitor to a new batch of 4-ethylidenepiperidine?
It is critical to add the inhibitor as soon as possible after synthesis and purification. Here is a general protocol:
Protocol: Addition of a Polymerization Inhibitor
-
Preparation: Prepare a stock solution of the chosen inhibitor (e.g., TBC) in a compatible, volatile solvent (e.g., dichloromethane or the monomer itself if solubility allows).
-
Calculation: Calculate the volume of the inhibitor stock solution required to achieve the desired final concentration in the bulk 4-ethylidenepiperidine.
-
Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the calculated volume of the inhibitor stock solution to the 4-ethylidenepiperidine.
-
Mixing: Gently agitate or stir the mixture to ensure uniform distribution of the inhibitor. Avoid vigorous shaking that can introduce air.
-
Solvent Removal (if applicable): If a volatile solvent was used, it can be removed under reduced pressure, ensuring the temperature is kept low to prevent thermal stress on the monomer.
-
Final Storage: Transfer the inhibited 4-ethylidenepiperidine to a clean, dry, amber glass bottle, purge the headspace with an inert gas, and seal tightly before storing at 2-8°C.[20][21]
Q4: Can I remove the inhibitor before my reaction?
Yes, the inhibitor can and often should be removed before use in a polymerization reaction or other sensitive synthetic steps. Common methods for inhibitor removal include:
-
Column Chromatography: Passing the monomer through a column of activated basic alumina is a highly effective method for removing phenolic inhibitors.
-
Washing with an Aqueous Base: Washing the monomer with a dilute aqueous sodium hydroxide solution can extract acidic phenolic inhibitors. This must be followed by a water wash to remove residual base and thorough drying of the monomer.
Q5: How can I check for the presence of oligomers in my sample?
Several analytical techniques can be employed to detect the presence of oligomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Broadening of signals in the proton or carbon NMR spectrum can indicate the presence of polymeric species.
-
Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to identify the mass of oligomeric species.[22][23]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These are powerful techniques for separating molecules based on their size in solution and can provide information about the molecular weight distribution of any polymers or oligomers present.
By understanding the mechanisms of polymerization and implementing these preventative and troubleshooting measures, you can ensure the long-term stability and integrity of your 4-ethylidenepiperidine samples, leading to more reliable and reproducible experimental outcomes.
IV. References
-
BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
-
Jubilant Ingrevia Limited. Piperidine Safety Data Sheet.
-
AmericanBio. (2015, February 23). PIPERIDINE.
-
EvitaChem. Buy 4-Ethylidenepiperidine hydrochloride (EVT-13569131).
-
Thermo Fisher Scientific. (2022, November 18). SAFETY DATA SHEET.
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
-
BOC Sciences. Polymerization Inhibitors - Polymer.
-
Polymer Science Learning Center. Free Radical Vinyl Polymerization.
-
PubMed. Capillary electrophoresis fingerprinting, quantification and mass-identification of various 9-aminopyrene-1,4,6-trisulfonate-derivatized oligomers derived from plant polysaccharides.
-
PubMed. Impurities in drugs II: meperidine and its formulations.
-
Chemistry LibreTexts. (2020, January 22). 5.14: Polymerization of Alkenes.
-
ResearchGate. Ethylene Polymerization and Copolymerization Reactions with a Catalyst Based on the Ti(IV) Complex with a Diolate Ligand | Request PDF.
-
PubMed. Synthesis and purification of amyloidogenic peptides.
-
PubMed. (2025, November 8). Analytical Advances for Detecting Illicit Dyes in Foods: Spectroscopy, Chromatography, Mass Spectrometry, and Emerging Sensing Techniques.
-
PubMed. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl).
-
ResearchGate. Inhibition performance for different inhibitors on the thermal polymerization of styrene.
-
Wikipedia. Cationic polymerization.
-
ResearchGate. Emerging Issues in the Mechanisms of High Pressure Free Radical Ethylene Polymerization: A Review.
-
PubMed. Stability of Dexmedetomidine in 0.9% Sodium Chloride in Two Types of Intravenous Infusion Bags.
-
PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.
-
YouTube. (2018, February 8). Radical Polymerization of Ethene.
-
PubMed. (2013, December 1). Design and synthesis of silicon-containing tubulin polymerization inhibitors: replacement of the ethylene moiety of combretastatin A-4 with a silicon linker.
-
YouTube. (2020, April 10). cationic addition polymers.
-
ResearchGate. (2025, March 4). (PDF) Unveiling the Hidden: Dissecting Liraglutide Oligomerization Dual Pathways via Direct Mass Technology, Electron-Capture Dissociation, and Molecular Dynamics.
-
ResearchGate. (2025, August 6). (PDF) Free radical polymerization of vinyl monomers.
-
UT Austin Chemistry & Biochemistry Research Web Sites. A. Polymerization: Cationic Polymerization.
-
NIH. Dissecting Hidden Liraglutide Oligomerization Pathways via Direct Mass Technology, Electron-Capture Dissociation, and Molecular Dynamics.
-
MDPI. (2023, July 10). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins.
-
ACS Sustainable Chemistry & Engineering. (2016, September 27). Free Radical Polymerization Behavior of the Vinyl Monomers from Plant Oil Triglycerides.
-
Khan Academy. Polymerization of alkenes with acid (video).
-
NIH. (2025, March 4). Unveiling the Hidden: Dissecting Liraglutide Oligomerization Dual Pathways via Direct Mass Technology, Electron-Capture Dissociation, and Molecular Dynamics.
-
FREE RADICAL POLYMERIZATION.
-
ResearchGate. (2025, August 6). Cyclic Poly(thioglycolide) and Poly(d,l-thiolactide) by Zwitterionic Polymerization of Dithiolane-2,4-diones | Request PDF.
Sources
- 1. pslc.ws [pslc.ws]
- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. Emerging Issues in the Mechanisms of High Pressure Free Radical Ethylene Polymerization: A Review [article.sapub.org]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. A [research.cm.utexas.edu]
- 9. Khan Academy [khanacademy.org]
- 11. What are the storage stability of Piperidine Series compounds over time? - Blog [btcpharmtech.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Capillary electrophoresis fingerprinting, quantification and mass-identification of various 9-aminopyrene-1,4,6-trisulfonate-derivatized oligomers derived from plant polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical advances for detecting illicit dyes in foods: Spectroscopy, chromatography, mass spectrometry, and emerging sensing techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Impurities in drugs II: meperidine and its formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. americanbio.com [americanbio.com]
- 21. pentachemicals.eu [pentachemicals.eu]
- 22. Dissecting Hidden Liraglutide Oligomerization Pathways via Direct Mass Technology, Electron-Capture Dissociation, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Unveiling the Hidden: Dissecting Liraglutide Oligomerization Dual Pathways via Direct Mass Technology, Electron-Capture Dissociation, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Ethylidenepiperidine via Wittig Olefination
Welcome to our dedicated technical support guide for the synthesis of 4-ethylidenepiperidine. This valuable structural motif is a cornerstone in the development of numerous pharmaceuticals, and its efficient synthesis is paramount for researchers in medicinal chemistry and drug development.[1][2] The Wittig reaction stands as a principal method for this transformation, offering a reliable route to convert an N-protected 4-piperidone into the desired exocyclic alkene.[3][4]
However, the path to a high-yielding olefination of 4-piperidones is often fraught with challenges, from incomplete reactions to arduous purification. This guide is structured to provide direct, actionable solutions to the most common issues encountered in the lab. We will delve into the causality behind these experimental hurdles and provide field-proven insights to streamline your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 4-ethylidenepiperidine.
Q1: My reaction yield is very low, or I'm recovering mostly unreacted N-protected 4-piperidone. What's going wrong?
This is the most frequent challenge and can stem from several factors, primarily related to the generation and reactivity of the phosphorus ylide.
Root Cause Analysis & Solutions:
-
Incomplete Ylide Formation: The first critical step is the deprotonation of the ethyltriphenylphosphonium salt.[5][6]
-
The Base: Non-stabilized ylides, like the one derived from ethyltriphenylphosphonium bromide, require a very strong base for complete deprotonation.[4][7] Ensure your base is fresh and potent. Potassium tert-butoxide (KOtBu) should be from a recently opened bottle stored under inert gas, and organolithium reagents like n-butyllithium (n-BuLi) must be titrated before use.
-
Anhydrous Conditions: Phosphorus ylides are strong bases and are readily protonated and decomposed by water.[4] All glassware must be oven- or flame-dried, and anhydrous solvents (typically THF or diethyl ether) are essential. The reaction should be run under an inert atmosphere (Nitrogen or Argon).
-
Ylide Instability: The ethyl-derived ylide is not particularly stable. In some cases, generating the ylide in situ in the presence of the ketone can improve yields. One successful modification involves adding the phosphonium salt in portions to a mixture of the ketone and the base.[8]
-
-
Steric Hindrance of the Ketone: While aldehydes are highly reactive in Wittig reactions, ketones, especially sterically encumbered ones, can be sluggish.[3] The N-protecting group on the piperidone (e.g., Boc, Cbz) contributes to this steric bulk. Increasing the reaction temperature after the addition of the ketone (e.g., refluxing in THF) or allowing for longer reaction times may be necessary to drive the reaction to completion.
-
Order of Addition: The standard procedure involves generating the ylide first by stirring the phosphonium salt with the base for a period (e.g., 1 hour at 0 °C to room temperature) before adding the ketone.[8] This ensures the ylide is pre-formed. However, for potentially unstable ylides, an inverse addition (adding the phosphonium salt to a mixture of the ketone and base) has proven effective.[8]
Q2: My reaction is messy, and I'm seeing several side products by TLC/LC-MS. How can I improve selectivity?
Side product formation often points to issues with the base, temperature, or the presence of reactive functional groups.
Root Cause Analysis & Solutions:
-
Aldol-Type Side Products: The enolizable nature of 4-piperidone can lead to self-condensation reactions, particularly with strong bases at elevated temperatures. To mitigate this, maintain a low temperature during ylide formation and the initial addition of the ketone.
-
Reduction to 4-Hydroxypiperidine: A common impurity in sodium hydride (NaH) is sodium borohydride (NaBH₄), which can reduce the ketone to the corresponding alcohol. If you observe a significant alcohol byproduct, consider using a different batch of NaH or an alternative base like KOtBu or n-BuLi.
-
Protecting Group Incompatibility: Ensure your chosen N-protecting group is stable to the strongly basic conditions of the Wittig reaction. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are generally robust and widely used for this purpose.[9]
Q3: The reaction seems to work, but I'm struggling to isolate the pure 4-ethylidenepiperidine. How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
The removal of TPPO is a classic challenge in Wittig chemistry due to its polarity, which is often similar to that of the product.
Solutions for TPPO Removal:
-
Crystallization: TPPO is often crystalline. After the initial workup, concentrating the crude product may cause the TPPO to precipitate. It can then be removed by filtration. Chilling the solution in a solvent like diethyl ether or a hexane/ether mixture can enhance precipitation.
-
Chromatography Optimization:
-
Use a less polar solvent system for column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate) can often achieve good separation.
-
Adding a small percentage of a polar solvent like methanol to a dichloromethane or ethyl acetate mobile phase can sometimes improve the separation from TPPO.
-
-
Chemical Conversion: If chromatographic separation is intractable, TPPO can be converted into a more easily separable derivative. For instance, reacting the crude mixture with MgCl₂ can form a complex with TPPO, which can then be removed by filtration.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of the Wittig reaction in this context?
A: The reaction proceeds through a concerted [2+2] cycloaddition mechanism. The nucleophilic carbon of the phosphorus ylide attacks the electrophilic carbonyl carbon of the N-protected 4-piperidone. This forms a four-membered ring intermediate called an oxaphosphetane, which rapidly collapses to form the desired alkene (4-ethylidenepiperidine) and the highly stable triphenylphosphine oxide (TPPO). The formation of the strong P=O bond is the thermodynamic driving force for the reaction.[5][10]
Caption: The mechanism of the Wittig olefination.
Q: How does the choice of base impact the reaction?
A: The base's strength is critical for efficiently deprotonating the phosphonium salt to form the reactive ylide. The pKa of the protons on the carbon adjacent to the phosphorus in an alkyltriphenylphosphonium salt is typically in the range of 25-35, necessitating a very strong base.[4]
| Base | Formula | pKa of Conjugate Acid | Common Solvent | Key Considerations |
| n-Butyllithium | n-BuLi | ~50 | THF, Diethyl Ether | Very strong, requires titration. Reacts quickly at low temperatures. |
| Sodium Hydride | NaH | ~36 | THF, DMF | Heterogeneous reaction, can be slower. Ensure it is a fresh, dry powder. |
| Potassium tert-butoxide | KOtBu | ~19 | THF, t-BuOH | Strong, soluble base. Can be hygroscopic; use from a fresh container. |
| Sodium Amide | NaNH₂ | ~38 | THF, Liquid NH₃ | Very strong base, effective but can be less convenient to handle. |
Q: What are the primary safety concerns when performing this Wittig reaction?
A: The primary hazards are associated with the strong bases used.
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). It must be handled under an inert atmosphere using proper syringe techniques. It is also corrosive and reacts violently with water.
-
Sodium Hydride (NaH): Flammable solid that reacts exothermically with water to produce flammable hydrogen gas. It should be handled in a fume hood away from water.
-
Solvents: Anhydrous ethers like THF can form explosive peroxides over time. Always use fresh, tested solvents.
Q: Could I use a Horner-Wadsworth-Emmons (HWE) reaction as an alternative?
A: Yes, the HWE reaction is an excellent alternative, particularly for sterically hindered ketones where the standard Wittig might fail.[3] The HWE reaction uses a phosphonate ester instead of a phosphonium salt. Key advantages include:
-
Higher Reactivity: The carbanion generated from the phosphonate ester is generally more nucleophilic than a Wittig ylide.
-
Easier Purification: The phosphate byproduct is water-soluble, making the reaction workup and purification significantly simpler than removing TPPO.
Optimized Experimental Protocol: Synthesis of tert-Butyl 4-ethylidenepiperidine-1-carboxylate
This protocol is a robust starting point for your experiments.
Materials:
-
Ethyltriphenylphosphonium bromide (ETPB)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes, titrated)
-
tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)[11]
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Phosphonium Salt Suspension: To the flask, add ethyltriphenylphosphonium bromide (1.2 equivalents) and suspend it in anhydrous THF.
-
Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe over 15-20 minutes. A deep red or orange color should develop, indicating ylide formation.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Ketone Addition: Re-cool the reaction mixture to 0 °C. Dissolve N-Boc-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Add water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
-
The Wittig Reaction | Mechanism, Application & Examples. Study.com. [Link]
-
Wittig Reaction — Ph₃P Ylide → Alkene (Wittig Olefination). OrgoSolver. [Link]
-
Wittig Reaction Lab: Synthesis & Analysis. Studylib. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]
-
Tuning Wittig Stereoselectivity in Thienostilbene Synthesis via Optimized Reaction Conditions in Batch and Flow Systems. MDPI. [Link]
-
Wittig Reaction - Common Conditions. Organic-Chemistry.org. [Link]
-
Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. PubMed. [Link]
-
19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]
-
Wittig Reaction. Chemistry LibreTexts. [Link]
-
Wittig reaction. Wikipedia. [Link]
-
The Wittig Reaction. Chemistry LibreTexts. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. University of Missouri–St. Louis. [Link]
-
Synthesis of an Alkene via the Wittig Reaction. University of Toronto. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Problems with wittig reaction. Reddit. [Link]
-
Advances in Piperidone Synthesis Techniques. Scribd. [Link]
-
Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]
-
Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Publishing. [Link]
-
Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. PubMed. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. reddit.com [reddit.com]
- 9. scribd.com [scribd.com]
- 10. study.com [study.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Stabilizing Exocyclic Double Bonds in Piperidines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidine scaffolds featuring exocyclic double bonds. The unique reactivity of these moieties presents both synthetic opportunities and challenges. This guide is designed to provide in-depth, field-proven insights into minimizing common side reactions, ensuring the integrity of your target molecules. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions associated with exocyclic double bonds in piperidines?
A1: The primary side reactions involving exocyclic double bonds in piperidines are:
-
Isomerization: The migration of the exocyclic double bond to a more thermodynamically stable endocyclic position. This is one of the most frequently encountered issues.
-
Allylic Oxidation: Oxidation at the carbon atom adjacent to the double bond, which can lead to the formation of unwanted alcohols, ketones, or other oxygenated byproducts.
-
Electrophilic Addition: The double bond can react with electrophiles present in the reaction mixture, leading to a variety of addition products and loss of the desired alkene functionality.
-
Polymerization: Especially with vinylpiperidines, uncontrolled polymerization can occur, leading to low yields of the desired monomeric product.[1][2][3][4]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.
Problem 1: Unwanted Isomerization of the Exocyclic Double Bond to an Endocyclic Position
You observe the formation of a tetrahydropyridine derivative as a major byproduct, confirmed by NMR and MS analysis. This indicates that the exocyclic double bond has isomerized.
Causality: Isomerization is often catalyzed by the presence of acids or bases, which can facilitate a protonation-deprotonation equilibrium that favors the more thermodynamically stable endocyclic alkene.[5] The nitrogen atom in the piperidine ring can itself act as a base, and traces of acid or base in the reaction medium or on glassware can be sufficient to promote this side reaction.
Solutions:
-
Strict pH Control:
-
Acid-Catalyzed Isomerization: Avoid acidic conditions where possible. If an acid is required, use the mildest possible acid at the lowest effective concentration and temperature. Consider using buffered solutions to maintain a neutral or slightly basic pH.
-
Base-Catalyzed Isomerization: If a base is necessary for another reaction step, choose a non-nucleophilic, sterically hindered base to minimize interaction with the exocyclic double bond. Proton sponges can be effective in scavenging stray protons without promoting isomerization.
-
-
N-Protection: The most effective strategy is often the protection of the piperidine nitrogen. This prevents the nitrogen from participating in acid-base chemistry that can catalyze isomerization.
-
Mechanism of N-Protection's Effect: By converting the basic nitrogen into a non-basic group (e.g., a carbamate or amide), you eliminate its ability to act as an internal base or to be protonated, which can initiate the isomerization cascade.
-
| N-Protecting Group | Key Advantages for Stability | Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | Electron-withdrawing nature reduces the basicity of the nitrogen. Generally stable to a wide range of non-acidic reaction conditions. | Acidic conditions (e.g., TFA in DCM).[6] |
| Cbz (Carboxybenzyl) | Offers good stability and is compatible with many reaction conditions. | Hydrogenolysis (e.g., H₂, Pd/C). |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Stable to acidic conditions, allowing for orthogonal protection strategies. | Basic conditions (e.g., piperidine in DMF).[7] |
-
Reaction Temperature and Time:
-
Run reactions at the lowest possible temperature to disfavor the equilibrium towards the thermodynamic product.
-
Monitor the reaction closely and minimize the reaction time to reduce the opportunity for isomerization to occur.
-
Experimental Protocol: Minimizing Isomerization during a Wittig Reaction to form a 4-Methylenepiperidine
This protocol details the synthesis of a 4-methylenepiperidine from an N-Boc-4-piperidone, a common route where isomerization can be a concern if the Boc group is prematurely cleaved.[8][9]
-
Reagent Preparation:
-
Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen.
-
Use anhydrous solvents. Toluene is a suitable solvent for this reaction.
-
Prepare a suspension of methyltriphenylphosphonium bromide in anhydrous toluene.
-
-
Ylide Formation:
-
Cool the suspension to 0-10 °C in an ice bath.
-
Under a nitrogen atmosphere, add a strong, non-nucleophilic base such as potassium tert-butoxide portion-wise. The use of a strong base is critical for efficient ylide formation, but its subsequent removal is key to preventing isomerization.
-
Stir the resulting bright yellow ylide solution for 1 hour at this temperature.
-
-
Wittig Reaction:
-
Dissolve the N-Boc-4-piperidone in anhydrous toluene.
-
Add the ketone solution dropwise to the ylide suspension at 0-10 °C.
-
Allow the reaction to stir for 1-2 hours at the same temperature, monitoring by TLC for the consumption of the starting material.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water at low temperature.
-
Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Crucially, avoid any acidic workup steps that could cleave the Boc group and expose the basic nitrogen.
-
Purify the product by flash chromatography on silica gel.
-
Problem 2: Formation of Oxidized Byproducts at the Allylic Position
Your reaction yields a mixture containing your desired product along with compounds corresponding to the addition of an oxygen atom at the carbon adjacent to the exocyclic double bond.
Causality: The allylic position is susceptible to oxidation, particularly in the presence of oxidizing agents, air (oxygen), or certain metal catalysts.[10][11] This can occur through radical or ionic mechanisms.
Solutions:
-
Inert Atmosphere:
-
Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
-
Use degassed solvents to remove dissolved oxygen.
-
-
Choice of Reagents:
-
If an oxidation is required elsewhere in the molecule, choose a selective oxidant that is less likely to react with the allylic position.
-
Avoid catalysts known to promote allylic oxidation, such as those based on selenium, copper, or chromium, unless this transformation is desired.
-
-
Use of Antioxidants:
-
In some cases, the addition of a radical scavenger, such as BHT (butylated hydroxytoluene), can suppress unwanted radical-mediated allylic oxidation.
-
Experimental Protocol: A Generic Approach to Preventing Allylic Oxidation
-
Setup:
-
Assemble the reaction glassware and dry it thoroughly.
-
Degas the chosen solvent by bubbling a stream of nitrogen or argon through it for at least 30 minutes.
-
Place the starting material in the reaction flask and purge the flask with an inert gas.
-
-
Reaction:
-
Add the degassed solvent and any other reagents via syringe under a positive pressure of the inert gas.
-
Maintain a gentle flow of the inert gas over the reaction mixture throughout the experiment.
-
If the reaction is sensitive to light, which can sometimes initiate radical processes, wrap the flask in aluminum foil.
-
-
Work-up:
-
Upon completion, cool the reaction mixture before exposing it to air.
-
Proceed with the standard work-up and purification procedures.
-
Problem 3: Uncontrolled Polymerization of the Piperidine Derivative
During the synthesis or purification of a vinylpiperidine or a related derivative, you observe the formation of a significant amount of insoluble, high-molecular-weight material.
Causality: Vinyl groups are susceptible to radical, cationic, or anionic polymerization.[1] This can be initiated by heat, light, or trace impurities that can act as initiators.
Solutions:
-
Use of Inhibitors:
-
For storage and during reactions that do not consume the double bond, consider adding a small amount of a polymerization inhibitor, such as hydroquinone or BHT.
-
Be mindful that the inhibitor will need to be removed before subsequent reactions that do involve the double bond.
-
-
Temperature Control:
-
Perform reactions at low temperatures to minimize thermally initiated polymerization.
-
Distillation, if necessary, should be performed under reduced pressure to keep the temperature low and in the presence of an inhibitor.
-
-
Purification Strategy:
-
Avoid purification methods that involve high heat. Flash chromatography at room temperature is generally preferred over distillation for non-volatile compounds.
-
If distillation is unavoidable, ensure it is done quickly and at the lowest possible temperature.
-
Troubleshooting Table for Polymerization
| Symptom | Possible Cause | Suggested Action |
| Polymerization during storage | Absence or depletion of inhibitor | Store at low temperature in the dark and add a suitable inhibitor (e.g., 100-200 ppm hydroquinone). |
| Polymerization during a reaction | High reaction temperature or presence of radical initiators | Lower the reaction temperature; ensure reagents are free from peroxides; conduct the reaction under an inert atmosphere. |
| Polymerization during distillation | High pot temperature | Use vacuum distillation; add a polymerization inhibitor to the distillation flask. |
References
-
Troubleshooting Polymerizations. (2018). University of Waterloo. Retrieved from [Link]
-
Base-Promoted Cycloisomerization for the Synthesis of Indolizines and Related Heterocycles. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 4 via Oxidation of Allylic Methylene Group in Compound 2. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (n.d.). PMC. Retrieved from [Link]
-
Method Simplifies Deprotection and Modification of N-Heterocycles. (2025). ChemistryViews. Retrieved from [Link]
- Preparation method for 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.
-
Hydrogenation of the Exocyclic Olefinic Bond at C-16/C-17 Position of ent-Kaurane Diterpene Glycosides of Stevia rebaudiana Using Various Catalysts. (2013). National Institutes of Health. Retrieved from [Link]
-
Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (n.d.). PMC. Retrieved from [Link]
-
Heterocycles from Carbenes and Nitrenes: Methods, Reactions and Synthetic Applications. (n.d.). DOKUMEN.PUB. Retrieved from [Link]
-
On the application of asymmetric transition metal catalyzed allylic substitutions: Studies on the total synthesis of the natural metastasis. (2025). Universität zu Köln. Retrieved from [Link]
-
Comparative studies on similarities and differences of cyclodipeptide oxidases for installation of C-C double bonds at the diketopiperazine ring. (2020). PubMed. Retrieved from [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. (n.d.). PMC. Retrieved from [Link]
-
Transition Metal Catalyzed Azidation Reactions. (n.d.). MDPI. Retrieved from [Link]
-
Suppression of double bond isomerisation in intramolecular Heck reactions using supercritical carbon dioxide. (n.d.). ResearchGate. Retrieved from [Link]
-
Understanding Vinyl Acetate Polymerization Accidents. (n.d.). ResearchGate. Retrieved from [Link]
-
Troubleshooting Common Issues in Emulsion Polymerization Reactors. (2024). Jinzong Machinery. Retrieved from [Link]
-
Isomerization of Substituted Biphenyls by Superacid. A Remarkable Confluence of Experiment and Theory. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025). PubMed. Retrieved from [Link]
-
catalyst and DFT-study based on wb97xd/3-21g* level for fukui-function and chemical shift of 1H, 13C NMR-calculations. (2021). Sciforum. Retrieved from [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). SciELO México. Retrieved from [Link]
-
Understanding vinyl acetate polymerisation accidents. (n.d.). IChemE. Retrieved from [Link]
-
Amino Acid-Protecting Groups. (n.d.). ResearchGate. Retrieved from [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.
-
Exercise book on Aromatic Nitrogen Heterocycles Chemistry. (2023). EDP Sciences. Retrieved from [Link]
-
Double Bond Isomerisation and Migration—New Playgrounds for Transition Metal-Catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Selective methylene oxidation in α,β-unsaturated carbonyl natural products. (2025). PMC. Retrieved from [Link]
-
How to remove excess 4-amino piperidine from reaction medium? (2018). ResearchGate. Retrieved from [Link]
-
Protecting Groups for Peptide Synthesis. (2020). YouTube. Retrieved from [Link]
-
Protecting-group strategies for the synthesis of N [ ] [ ] 4-substituted and N [ ] [ ] 1,N [ ] [ ] 8-disubstituted spermidines, exemplified by hirudonine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. (n.d.). PubMed. Retrieved from [Link]
Sources
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. researchgate.net [researchgate.net]
- 3. jinzongmachinery.com [jinzongmachinery.com]
- 4. icheme.org [icheme.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistryviews.org [chemistryviews.org]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 8. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Selective methylene oxidation in α,β-unsaturated carbonyl natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ethylidenepiperidine Stability Guide
Emergency Triage: Quick Resolution Guide
User Issue: "I treated 4-ethylidenepiperidine with aqueous HCl, and my purity dropped significantly by HPLC."
Root Cause: You likely triggered acid-catalyzed isomerization or hydration . The exocyclic double bond is sensitive to protons. In the presence of water and heat, it hydrates to an alcohol. In anhydrous acid, it can isomerize to the thermodynamically favored endocyclic alkene (4-ethyl-1,2,3,6-tetrahydropyridine).
Immediate Action:
-
Neutralize immediately: Use cold saturated NaHCO₃ or NaOH to revert to the free base.
-
Switch Solvent: If making a salt, switch from aqueous acid to anhydrous HCl in diethyl ether or 1,4-dioxane .
-
Lower Temperature: Maintain reaction temperature below 0°C during acidification.
Technical Deep Dive: The Chemistry of Instability
The Isomerization Mechanism
4-Ethylidenepiperidine (4-EP) contains an exocyclic double bond . While relatively stable as a free base, the introduction of a strong Brønsted acid (
-
Endocyclic Migration (Isomerization): The proton is eliminated from a ring carbon (C3 or C5) rather than the ethyl group, moving the double bond into the ring. This forms 4-ethyl-1,2,3,6-tetrahydropyridine . This trisubstituted alkene is often thermodynamically more stable than the disubstituted exocyclic starting material.
-
Hydration (in Aqueous Media): If water is present, it acts as a nucleophile, attacking the carbocation to form 4-(1-hydroxyethyl)piperidine .
Visualization of Degradation Pathways
The following diagram illustrates the mechanistic divergence based on conditions (Anhydrous vs. Aqueous).
Figure 1: Acid-catalyzed degradation pathways of 4-ethylidenepiperidine showing isomerization and hydration risks.
Experimental Protocols & Best Practices
Protocol: Synthesis of Stable Hydrochloride Salt
To convert 4-EP to its HCl salt without degradation, you must avoid the carbocation lifetime that allows rearrangement.
Reagents:
-
4-Ethylidenepiperidine (High Purity)
-
Solvent: Anhydrous Diethyl Ether or MTBE (Methyl tert-butyl ether)
-
Acid Source: 2.0 M HCl in Diethyl Ether (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of 4-EP in 20 mL of anhydrous ether under nitrogen atmosphere.
-
Cooling: Cool the solution to -10°C to 0°C using an ice/salt bath. Causality: Low temperature reduces the kinetic energy available for the activation barrier of the isomerization pathway.
-
Acid Addition: Dropwise add the HCl/Ether solution. Do not use excess acid; stop exactly at stoichiometric equivalence (pH ~4-5 on wet paper, but minimize exposure).
-
Precipitation: The white solid (salt) should precipitate immediately.
-
Filtration: Filter rapidly under inert gas (Argon/Nitrogen) to prevent moisture absorption.
-
Drying: Vacuum dry at room temperature. Avoid heating above 40°C.
Troubleshooting Table: Impurity Profile
| Observation | Likely Impurity | Cause | Solution |
| New Peak (GC/HPLC) at slightly longer Retention Time | 4-Ethyl-1,2,3,6-tetrahydropyridine (Endo-isomer) | Acid exposure > 1 hr; Temperature > 25°C | Keep workup cold; Reduce acid contact time. |
| Broad Peak / Baseline Hump | Oligomers/Polymers | High concentration acid; Radical polymerization | Add radical inhibitor (BHT) if storing; Dilute acid. |
| Mass Spec M+18 Peak | 4-(1-Hydroxyethyl)piperidine | Water present during acidification | Use anhydrous solvents and acids only. |
| Yellowing of Solid | Oxidation products | Air exposure | Store under Argon/Nitrogen at -20°C. |
Frequently Asked Questions (FAQs)
Q1: Can I use acetic acid instead of HCl?
A: Yes, and it is often safer. Acetic acid is a weaker acid (
Q2: How do I distinguish the Endo-isomer from the Exo-isomer analytically? A:
-
1H NMR: The Exocyclic isomer (4-EP) shows a quartet for the vinyl proton (
) around 5.2-5.4 ppm. The Endocyclic isomer shows a triplet-like signal for the ring vinyl proton ( ) typically around 5.6-5.8 ppm, and the ethyl group appears as a standard triplet-quartet pattern without vinyl coupling. -
GC-MS: They have very similar mass spectra (
111), but the retention times usually differ. The endocyclic isomer is generally more polar and may elute slightly later on non-polar columns (e.g., DB-5), though standards are required for confirmation.
Q3: Is the isomerization reversible?
A: Under acidic conditions, it is an equilibrium process. However, the Endocyclic isomer is thermodynamically favored (estimated
References
-
EvitaChem. 4-Ethylidenepiperidine hydrochloride Product Information. (General properties and synthesis context).[1]
-
National Institutes of Health (NIH). Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes.[2] (Mechanistic grounding for metal/acid catalyzed alkene migration).[2]
-
BenchChem. Analysis of Impurities in Piperidine Derivatives. (Analytical methods for piperidine impurities).
-
Mothe, S. R., et al. Brønsted acid-catalyzed cycloisomerization... J. Org.[3] Chem. 2012.[3] (Demonstrates acid-catalyzed migration of unsaturation in related heterocycles).
Sources
- 1. Buy 4-Ethylidenepiperidine hydrochloride (EVT-13569131) [evitachem.com]
- 2. Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols with or without 1,3-dicarbonyl compounds to tri- and tetrasubstituted furans - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Interpretation of 4-Ethylidenepiperidine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of 4-ethylidenepiperidine. In the landscape of pharmaceutical development and chemical research, the precise characterization of heterocyclic scaffolds is paramount. 4-Ethylidenepiperidine, a key building block, presents a unique spectral signature that, when properly understood, can be a powerful tool for structural confirmation and purity assessment. This guide will not only dissect the spectrum of 4-ethylidenepiperidine but also compare it with relevant analogues to provide a comprehensive understanding of its spectral features.
The Structural Uniqueness of 4-Ethylidenepiperidine
The ¹H NMR spectrum of 4-ethylidenepiperidine is defined by the interplay of its piperidine ring protons and the protons of the exocyclic ethylidene group. The key to a successful interpretation lies in recognizing the distinct chemical environments and the coupling interactions between these protons.
dot
Publish Comparison Guide: GC-MS Fragmentation of 4-Ethylidenepiperidine
This guide provides an in-depth technical comparison of the GC-MS fragmentation patterns of 4-ethylidenepiperidine versus its saturated analog, 4-ethylpiperidine . It is designed for analytical scientists and process chemists requiring precise structural elucidation of piperidine-based impurities.
Executive Summary: The Analytical Challenge
In the synthesis of piperidine-based therapeutics (e.g., antihistamines like cyproheptadine or opioids), 4-ethylidenepiperidine (MW 111) frequently appears as a dehydration impurity or reaction intermediate. Its structural similarity to 4-ethylpiperidine (MW 113) and other isomers makes chromatographic resolution difficult.
This guide delineates the mass spectral "fingerprint" of 4-ethylidenepiperidine, focusing on the exocyclic double bond's influence on fragmentation—a feature absent in the saturated analogs.
| Feature | 4-Ethylidenepiperidine | 4-Ethylpiperidine |
| Formula | ||
| Molecular Weight | 111 Da | 113 Da |
| Key Structural Motif | Exocyclic C=C (Ethylidene) | Saturated Alkyl Chain |
| Dominant Mechanism | Allylic Cleavage & Ring Fission | |
| Diagnostic Ion |
Chemical Context & Structural Dynamics
The presence of the ethylidene group at the C4 position introduces
Structural Comparison
-
Target (A): 4-ethylidenepiperidine (Rigid, unsaturated).
-
Alternative (B): 4-ethylpiperidine (Flexible, saturated).
Experimental Protocol: GC-MS Conditions
To replicate the fragmentation patterns described, ensure your system meets these self-validating parameters.
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent). Ionization: Electron Impact (EI) at 70 eV.
| Parameter | Setting | Rationale |
| Column | DB-5ms or ZB-5 (30m x 0.25mm, 0.25µm) | Non-polar phase separates isomers based on boiling point (bp) differences. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation of the double bond. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow maintains consistent retention times (RT). |
| Oven Program | 50°C (1 min) | Slow ramp separates the slightly more volatile alkene from the alkane. |
| Scan Range | Captures low-mass amine fragments ( |
Validation Step: Inject a standard of 4-ethylpiperidine . If the Molecular Ion (
) at113 is <1% relative abundance, your source temperature may be too high (>230°C), causing excessive fragmentation.
Fragmentation Analysis: The Core Mechanisms
A. 4-Ethylidenepiperidine (
111)
The fragmentation is governed by the competition between the nitrogen lone pair and the allylic system.
-
Molecular Ion (
): Distinct peak at 111 . -
Loss of Methyl (
): The terminal methyl group of the ethylidene chain is allylic. Cleavage yields a resonance-stabilized allylic cation at 96 . -
Ring Fission (
-Cleavage): The nitrogen directs cleavage of the C2-C3 bond. However, the double bond at C4 prevents the clean "loss of alkyl" seen in saturated amines. Instead, complex rearrangements lead to ions at 82 (loss of equivalent via complex rearrangement) and 67 (pyrrole-like cation).
B. 4-Ethylpiperidine (
113)
Dominated purely by the nitrogen lone pair.
-
Molecular Ion (
): Weak peak at 113 . -
-Cleavage (
): The ethyl group is lost directly, or the ring opens and loses an ethyl radical, generating the base peak (often 84 or 57 depending on secondary rearrangements). -
McLafferty Rearrangement: Not prominent due to lack of carbonyl, but hydrogen transfers occur.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the divergent pathways. The Red path highlights the unique allylic stabilization of the ethylidene impurity.
Caption: Divergent fragmentation pathways. The ethylidene double bond enables allylic retention (m/z 96), whereas the saturated analog favors direct alkyl loss (m/z 84).
Comparative Data Summary
Use this table to interpret your GC-MS chromatogram.
| Ion ( | 4-Ethylidenepiperidine (Impurity) | 4-Ethylpiperidine (Analog) | Interpretation |
| 113 | Absent | Present ( | Molecular Ion of saturated analog. |
| 111 | Present ( | Absent | Molecular Ion of ethylidene target. |
| 96 | High ( | Low/Absent | Diagnostic: Loss of methyl from ethylidene. |
| 84 | Low | High ( | Diagnostic: Loss of ethyl group from saturated ring. |
| 82 | Moderate | Low | Ring fragmentation specific to unsaturated piperidines. |
| 57 | High | High | Non-specific piperidine ring fragment ( |
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 1-Ethylpiperidine (Isomer Comparison). National Institute of Standards and Technology.[1][2][3][4] Available at: [Link]
- Little, J. L., et al.The Identification of Impurities in Drugs using Mass Spectrometry. Wiley Online Library. (General Reference for Impurity Profiling).
- McLafferty, F. W.Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for Alpha-Cleavage Rules).
Sources
Comparative Reactivity Guide: 4-Ethylidenepiperidine vs. 4-Isopropylidenepiperidine
Executive Summary
This guide provides a critical analysis of the comparative reactivity, stability, and synthetic utility of 4-ethylidenepiperidine and 4-isopropylidenepiperidine . While structurally similar, the substitution pattern at the exocyclic double bond (trisubstituted vs. tetrasubstituted) dictates divergent behaviors in hydrogenation kinetics, metabolic susceptibility, and synthetic yield.
Key Takeaway: 4-Isopropylidenepiperidine offers superior thermodynamic stability and resistance to oxidative degradation but presents significant steric challenges during synthesis and catalytic reduction. In contrast, 4-ethylidenepiperidine is synthetically accessible and more reactive but requires rigorous control of geometric isomerism (
Structural & Physicochemical Profile
The fundamental difference lies in the steric environment of the exocyclic alkene. This dictates the "accessibility" of the
| Feature | 4-Ethylidenepiperidine | 4-Isopropylidenepiperidine |
| Structure | Trisubstituted Exocyclic Alkene | Tetrasubstituted Exocyclic Alkene |
| Symmetry | Asymmetric ( | Symmetric (No geometric isomers) |
| Steric Bulk | Moderate (Methyl group) | High (Gem-dimethyl group) |
| Thermodynamic Stability | Moderate (Comparable to endocyclic) | High (Tetrasubstituted stability) |
| Metabolic "Soft Spots" | 3 Allylic Protons | 6 Allylic Protons (High clearance risk) |
| Lipophilicity (cLogP) | ~1.8 - 2.1 | ~2.3 - 2.6 |
Synthetic Protocols: The Wittig Challenge
The installation of the exocyclic double bond is most commonly achieved via the Wittig reaction. However, the steric bulk of the ylide dramatically affects yield and reaction time.
Comparative Protocol Analysis
Reaction: N-Protected-4-piperidone + Alkyltriphenylphosphonium halide
A. 4-Ethylidenepiperidine (Standard Protocol)
-
Reagents: Ethyltriphenylphosphonium bromide, KOtBu or NaH, THF, 0°C
RT. -
Performance: High yields (75-85%).
-
Critical Issue: Formation of
mixtures (typically 60:40 to 40:60). Separation requires careful chromatography or fractional crystallization of salts. -
Process Insight: Use of "Salt-Free" ylide conditions can influence stereoselectivity, but complete control is difficult for trisubstituted alkenes.
B. 4-Isopropylidenepiperidine (Hindered Protocol)
-
Reagents: Isopropyltriphenylphosphonium iodide, n-BuLi or KHMDS, THF/HMPA (additive often needed), Reflux.
-
Performance: Moderate to Low yields (40-60%).
-
Critical Issue: The formation of the oxaphosphetane intermediate is sterically disfavored due to the gem-dimethyl effect clashing with the piperidine ring.
-
Process Insight: Requires "Scoopy" ylide generation (Schlosser modification) or stronger bases. The reaction often stalls, leading to recovered ketone.
Mechanistic Pathway & Failure Modes
Figure 1: Mechanistic bottleneck in 4-isopropylidene synthesis. The formation of the oxaphosphetane is the rate-limiting step due to steric repulsion.
Chemical Reactivity Profile
Catalytic Hydrogenation (Reduction)
The reduction of the double bond to the saturated piperidine is a common step in generating diverse scaffolds.
-
4-Ethylidenepiperidine:
-
Reactivity: High.
-
Conditions: Pd/C (5-10%),
(1 atm), MeOH, RT. -
Outcome: Rapid conversion (< 2 hours). High cis/trans diastereoselectivity if ring substituents are present.
-
-
4-Isopropylidenepiperidine:
-
Reactivity: Low (Sterically Shielded).
-
Conditions: Requires forcing conditions. PtO
(Adam's Catalyst) or Pd(OH) , (50-100 psi), AcOH/MeOH, 50°C. -
Outcome: Slow conversion (12-24 hours). Often requires acid catalysis to protonate the alkene or isomerize it to a more accessible endocyclic form transiently.
-
Acid-Catalyzed Isomerization
A critical quality attribute is the stability of the exocyclic bond against migration into the ring (Endocyclic).
-
Mechanism: Protonation of the exocyclic carbon generates a carbocation at C4. Elimination of a proton from C3 yields the endocyclic double bond (Tetrahydropyridine).
-
Comparison:
-
4-Isopropylidene: The exocyclic bond is tetrasubstituted . The potential endocyclic isomer is trisubstituted .
-
Thermodynamics: Exocyclic is favored. Very stable to acid.
-
-
4-Ethylidene: The exocyclic bond is trisubstituted . The potential endocyclic isomer is trisubstituted .
-
Thermodynamics: Equilibrium mixture. Under strong acid (e.g., HCl/reflux), significant isomerization to the endocyclic form (4-ethyl-1,2,3,6-tetrahydropyridine) occurs.
-
-
Metabolic Stability & Drug Design Implications
In a biological system (in vivo), these moieties are subject to oxidative metabolism, primarily by Cytochrome P450 (CYP3A4/2D6).[1]
Metabolic Pathways Diagram[1]
Figure 2: Divergent metabolic fates. 4-Isopropylidene is highly prone to allylic oxidation (similar to Terfenadine
Experimental Data Summary
| Parameter | 4-Ethylidenepiperidine | 4-Isopropylidenepiperidine |
| Primary Metabolism | Epoxidation / Allylic Hydroxylation | Allylic Hydroxylation (Major) |
| CYP Inhibition Potential | Moderate (Epoxide can be reactive) | Low (Metabolites are polar/excretable) |
| Bioisostere Strategy | Used to reduce lipophilicity slightly. | Used to block metabolic spots (if fluorinated) or add bulk. |
References
-
Wittig Reaction Mechanism & Stereoselectivity
- Hydrogenation of Hindered Alkenes: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on catalyst selection for sterically hindered olefins).
- Kalgutkar, A. S., et al. (2005). "Functional groups in medicinal chemistry: metabolic liabilities and bioisosteric replacements." Current Topics in Medicinal Chemistry, 5(1), 73-100.
- Thermodynamic Stability of Exocyclic Double Bonds: Brown, H. C., et al. (1957). "Chemical Effects of Steric Strains." Journal of Organic Chemistry, 22(4), 438-441. (Foundational work on exo/endo stability in 6-membered rings).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Impurity Profile of Commercial 4-Ethylidenepiperidine Supplies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylidenepiperidine is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). The purity of this building block is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product. This guide provides an in-depth comparison of the impurity profiles of commercial 4-ethylidenepiperidine supplies, supported by detailed analytical methodologies. We will explore the likely origins of these impurities, robust analytical techniques for their detection and quantification, and a comprehensive workflow for ensuring the quality of this critical raw material.
The control of impurities in pharmaceutical manufacturing is a mandate dictated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1] Impurities can arise from various sources, including the manufacturing process of the starting materials and intermediates, degradation of the substance over time, and interaction with packaging materials.[1] Understanding and controlling these impurities is a critical aspect of drug development and manufacturing.
This guide is structured to provide a practical and scientifically rigorous approach to the impurity profiling of 4-ethylidenepiperidine. We will delve into the common synthetic routes and their associated by-products, present validated analytical methods for their identification and quantification, and offer a comparative analysis to aid researchers in selecting and qualifying their raw material supplies.
Anticipated Impurity Profile: A Synthesis-Based Perspective
A prevalent and efficient method for the synthesis of 4-ethylidenepiperidine is the Wittig reaction, which involves the reaction of 4-piperidone with a phosphorus ylide. This synthetic pathway, while effective, can introduce several potential impurities.
-
Unreacted Starting Materials: The most straightforward impurities are the starting materials themselves. Incomplete reaction can lead to the presence of residual 4-piperidone .
-
Reagent-Related Impurities: The Wittig reagent, typically a phosphonium ylide, is generated in situ from a phosphonium salt.[2] Residual, unreacted phosphonium salts can remain in the final product.
-
By-products: A significant by-product of the Wittig reaction is triphenylphosphine oxide , which is formed from the triphenylphosphine-based ylide.[3]
-
Isomeric Impurities: Depending on the reaction conditions, isomerization of the exocyclic double bond to an endocyclic double bond could occur, leading to the formation of 4-vinyl-1,2,3,6-tetrahydropyridine .
-
Degradation Products: Exposure to air, light, or temperature fluctuations can lead to the formation of various degradation products. Forced degradation studies are instrumental in identifying these potential impurities.[4][5]
Diagram of Impurity Formation Pathways
Caption: Figure 1: Potential Impurity Formation in 4-Ethylidenepiperidine Synthesis.
Comparative Analytical Methodologies for Impurity Profiling
A multi-faceted analytical approach is essential for the comprehensive impurity profiling of 4-ethylidenepiperidine. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this endeavor.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. Its high resolution and the structural information provided by mass spectrometry make it ideal for identifying unknown components in a sample.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-ethylidenepiperidine sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as methanol or dichloromethane.
-
Rationale: This concentration provides a good balance between detecting trace impurities and avoiding column overload with the main component. The choice of solvent depends on the solubility of the analyte and its compatibility with the GC system.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Rationale: A non-polar column like HP-5ms is a good starting point for separating a range of compounds with varying polarities.
-
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Rationale: Split injection prevents column overload with the highly concentrated main peak, allowing for better resolution of minor impurity peaks.
-
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Rationale: This temperature program allows for the elution of volatile impurities at the beginning of the run and ensures that less volatile compounds are eluted within a reasonable time.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-550.
-
Rationale: This scan range covers the expected molecular weights of 4-ethylidenepiperidine and its likely impurities.
-
-
-
Data Analysis:
-
Identify the main peak corresponding to 4-ethylidenepiperidine.
-
Integrate all other peaks and determine their area percentages.
-
Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for tentative identification.
-
Confirm the identity of key impurities by analyzing certified reference standards.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC analysis. It is particularly useful for quantifying known impurities and for separating isomers.
Experimental Protocol: HPLC Analysis
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 25 mg of the 4-ethylidenepiperidine sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Standard Solution: Prepare a stock solution of 4-ethylidenepiperidine reference standard at a similar concentration. Prepare solutions of known impurities (e.g., 4-piperidone) at concentrations relevant to the specification limits.
-
Rationale: Using the mobile phase as the diluent minimizes solvent effects on the chromatography.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.
-
Rationale: A C18 column is a robust and widely used stationary phase for reverse-phase chromatography of moderately polar compounds.
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Rationale: TFA is a common ion-pairing agent that improves peak shape for basic compounds like piperidines. A gradient elution is often necessary to separate impurities with a wide range of polarities.
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Rationale: Many organic molecules without strong chromophores absorb at lower UV wavelengths.
-
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak for 4-ethylidenepiperidine based on the retention time of the reference standard.
-
Identify and quantify known impurities by comparing their retention times and peak areas with those of their respective reference standards.
-
Calculate the percentage of each impurity using the area normalization method or against a qualified external standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of impurities. Both ¹H and ¹³C NMR can provide detailed information about the molecular structure of the main component and any impurities present at sufficient concentrations.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the 4-ethylidenepiperidine sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or Methanol-d₄) in an NMR tube.
-
Rationale: The choice of solvent depends on the solubility of the sample and the desired chemical shift reference.
-
-
NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Pay close attention to the integration of signals to quantify impurities relative to the main component.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
-
-
2D NMR (COSY, HSQC, HMBC):
-
These experiments can be performed on isolated impurities or on the bulk sample if impurity levels are high enough to provide connectivity information for structural elucidation.
-
Rationale: 2D NMR techniques are crucial for establishing the complete structure of unknown impurities.
-
-
-
Data Analysis:
-
Assign the signals in the ¹H and ¹³C NMR spectra to the structure of 4-ethylidenepiperidine.
-
Identify signals that do not correspond to the main component.
-
Use the chemical shifts, coupling constants, and integration values to propose structures for the impurities.[6][7]
-
Compare the spectra with those of known potential impurities.
-
Comprehensive Analytical Workflow
A robust analytical workflow combines the strengths of each technique to provide a comprehensive impurity profile.
Diagram of Analytical Workflow
Caption: Figure 2: Comprehensive Analytical Workflow for Impurity Profiling.
Comparative Summary of Potential Impurities
The following table summarizes the likely impurities in commercial 4-ethylidenepiperidine, their probable origins, and the primary analytical techniques for their detection.
| Impurity Name | Probable Origin | Primary Analytical Technique(s) |
| 4-Piperidone | Unreacted starting material | GC-MS, HPLC |
| Triphenylphosphine Oxide | By-product of Wittig reaction | HPLC, NMR |
| Ethyltriphenylphosphonium Bromide (or similar) | Unreacted Wittig reagent | HPLC (with appropriate detection), NMR |
| 4-Vinyl-1,2,3,6-tetrahydropyridine | Isomerization of product | GC-MS, NMR |
| N-Oxide of 4-ethylidenepiperidine | Oxidative degradation | LC-MS |
| Various oligomers/polymers | Degradation/side reactions | HPLC, Size Exclusion Chromatography |
Conclusion and Recommendations
The quality of 4-ethylidenepiperidine is a critical factor in the successful development and manufacturing of many pharmaceutical products. A thorough understanding of the potential impurity profile, based on the synthetic route, is the first step in ensuring raw material quality. The implementation of a robust analytical testing regimen, employing a combination of GC-MS, HPLC, and NMR, is essential for the comprehensive characterization of commercial supplies.
For researchers and drug development professionals, it is recommended to:
-
Request detailed Certificates of Analysis (CoA) from suppliers that include data on key potential impurities.
-
Perform in-house testing using the methodologies outlined in this guide to verify the supplier's CoA.
-
Conduct forced degradation studies to understand the stability of the material and to develop stability-indicating analytical methods.
-
Qualify multiple suppliers and compare their impurity profiles to select the most suitable source for your application.
By adhering to these principles of scientific rigor and thorough analytical characterization, the risks associated with impurities in 4-ethylidenepiperidine can be effectively mitigated, contributing to the development of safe and effective medicines.
References
-
Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
ResearchGate. (2025, October 13). GC-MS/MS Determination of Synthetic Cathinones: 4-Chloromethcathinone, N-Ethyl Pentedrone, and N-Ethyl Hexedrone in Oral Fluid and Sweat of Consumers under Controlled Administration: Pilot Study. Retrieved from [Link]
-
PMC. (2022, April 4). Development and Validation of a GC-EI-MS/MS Method for Ethyl Glucuronide Quantification in Human Hair. Retrieved from [Link]
-
PHT Analytics. (2024, January 21). HPLC Method Description for Identity, Assay and Related Substances of PNDa02. Retrieved from [Link]
-
Journal of Pharmaceutical Analysis. (2025, June 13). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. Retrieved from [Link]
-
ResearchGate. (2025, August 7). development and validation of analytical method of 3, 4-methylenedioxy-n-ethylamphetamine in dried blood spot using gas chromatography-mass spec-trometry. Retrieved from [Link]
-
PMC. (n.d.). Use of Silver Carbonate in the Wittig Reaction. Retrieved from [Link]
-
Springer. (2016, September 28). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]
-
Journal of Al-Nahrain University. (2025, April 9). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Retrieved from [Link]
-
PMC. (n.d.). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Retrieved from [Link]
-
ResearchGate. (2020, September 7). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
OMICS Online. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Qualitative and Quantitative Application of NMR in Rilmenidine Dihydrogen Phosphate API and Its Related Impurity-B and Correlati. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
-
Journal of Organic Chemistry. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ResolveMass. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Dissection of the Mechanism of the Wittig Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN114264765A - Analysis method for determining related substances in glimepiride intermediate by using HPLC.
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative NMR spectroscopy in pharmaceutical R&D. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. Retrieved from [Link]
-
Bentham Science. (n.d.). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Retrieved from [Link]
-
YouTube. (2019, January 9). retrosynthesis with the Wittig reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Retrieved from [Link]
-
PMC. (2016, May 4). Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
Sources
Navigating the Chiral Maze: A Comparative Guide to the Enantioselective Separation of 4-Ethylidenepiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is paramount. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles, making their separation and analysis a critical step in drug discovery and development.[1] The 4-ethylidenepiperidine scaffold is a key structural motif in numerous biologically active compounds, and the control of its stereochemistry is essential for ensuring safety and efficacy.
This guide provides an in-depth, objective comparison of the primary chromatographic techniques for the chiral separation of 4-ethylidenepiperidine derivatives: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). We will delve into the principles, methodologies, and performance of each technique, supported by experimental data for analogous compounds, to empower you in selecting the optimal strategy for your research.
The Crucial Role of Chiral Separation
The "three-point interaction model" is a fundamental concept in chiral recognition, stating that for a chiral stationary phase (CSP) to differentiate between enantiomers, there must be at least three points of interaction, with at least one being stereochemically dependent. These interactions can include hydrogen bonds, dipole-dipole interactions, steric hindrance, and inclusion complexation. The subtle differences in how enantiomers interact with the CSP lead to different retention times, enabling their separation.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC is the most established and widely utilized technique for the enantiomeric separation of pharmaceutical compounds, including piperidine derivatives.[2][3] Its versatility stems from the vast array of commercially available CSPs and its ability to operate in various modes, such as normal-phase, reversed-phase, and polar organic mode.
Polysaccharide-Based CSPs: The Gold Standard
For piperidine derivatives, polysaccharide-based CSPs, particularly those derived from cellulose and amylose carbamate derivatives (e.g., Chiralpak® and Chiralcel® series), have demonstrated broad applicability and excellent enantioselectivity.[4] The helical structure of the polysaccharide backbone creates chiral grooves and cavities where enantiomers can interact differently.
Mechanism of Separation: The primary interactions driving separation on polysaccharide CSPs are hydrogen bonding to the carbamate groups, dipole-dipole interactions with the polar functional groups, and π-π stacking with the aromatic rings of the derivatives. The overall shape and steric fit of the analyte within the chiral groove of the stationary phase also play a crucial role.
Experimental Insights: Separation of Piperidine-2,6-dione Analogues
While specific data for 4-ethylidenepiperidine is scarce in readily available literature, studies on structurally similar piperidine-2,6-dione analogues provide valuable insights. A comparative study on Chiralpak® IA (amylose-based) and Chiralpak® IB (cellulose-based) columns demonstrated the superior performance of the amylose-based phase for these compounds.
| Compound | Chiral Stationary Phase | Mobile Phase | Resolution (R_s) | Reference |
| Aminoglutethimide | Chiralpak® IA | Methyl-tert-butyl ether/THF (90:10, v/v) | 2.50 | [3] |
| Phenglutarimide | Chiralpak® IA | Methyl-tert-butyl ether/THF (90:10, v/v) | 1.80 | [3] |
| Thalidomide | Chiralpak® IA | Methyl-tert-butyl ether/THF (90:10, v/v) | 5.33 | [3] |
Causality Behind Experimental Choices: The use of a non-polar mobile phase (normal-phase conditions) enhances the hydrogen bonding and dipole-dipole interactions between the analytes and the polar carbamate groups on the CSP, leading to better chiral recognition. The addition of a small amount of a more polar solvent like THF helps to modulate the retention time and improve peak shape without significantly compromising selectivity.
Protocol: Chiral HPLC Method Development for 4-Ethylidenepiperidine Derivatives
-
Column Selection: Start with a screening of polysaccharide-based CSPs, such as Chiralpak® IA, IB, IC, and ID, to identify the most promising stationary phase.
-
Mobile Phase Screening (Normal Phase):
-
Begin with a simple mobile phase of hexane/isopropanol (90:10, v/v).
-
If separation is not achieved, screen other alcohol modifiers like ethanol and n-butanol.
-
For basic compounds like piperidines, the addition of a small amount of an amine additive (e.g., 0.1% diethylamine or triethylamine) to the mobile phase can significantly improve peak shape and resolution by minimizing interactions with residual silanol groups on the silica support.
-
-
Optimization:
-
Adjust the ratio of the alkane to the alcohol modifier to optimize the retention time and resolution. A higher percentage of alcohol will generally decrease retention time.
-
Evaluate the effect of temperature. Lower temperatures often increase enantioselectivity but may lead to broader peaks.
-
-
Detection: UV detection is typically suitable for 4-ethylidenepiperidine derivatives containing a chromophore.
Supercritical Fluid Chromatography (SFC): The "Green" and Speedy Alternative
Chiral SFC has emerged as a powerful alternative to HPLC, offering several key advantages, including faster analysis times, reduced consumption of organic solvents, and lower backpressure.[4][5] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.
Advantages for Chiral Separations
The low viscosity and high diffusivity of supercritical fluids lead to faster mass transfer, resulting in higher efficiency and faster separations compared to HPLC.[6] For chiral separations, this often translates to better resolution in a shorter amount of time. Polysaccharide-based CSPs are also widely used and highly effective in SFC.[4]
Why SFC Excels: The mobile phase in SFC is less polar than in normal-phase HPLC, which can enhance the crucial polar interactions (hydrogen bonding, dipole-dipole) between the analyte and the CSP, leading to improved chiral recognition.
Comparative Performance: SFC vs. HPLC
| Technique | Typical Analysis Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| HPLC | 10 - 30 min | High | Versatile, well-established, wide range of columns | Slower, higher solvent cost and waste |
| SFC | 2 - 10 min | Low | Fast, environmentally friendly, lower cost of operation | Higher initial instrument cost, less suitable for highly polar compounds |
Protocol: Chiral SFC Method Development
-
Column Selection: Polysaccharide-based CSPs are the primary choice. Immobilized phases (e.g., Chiralpak® IA, IB) are often preferred for their enhanced solvent compatibility.
-
Modifier Screening:
-
Methanol is the most common and often most effective co-solvent.
-
Screening other alcohols like ethanol and isopropanol can be beneficial as they can alter the selectivity.
-
-
Additive Screening: For basic analytes like piperidines, acidic or basic additives can dramatically improve peak shape and resolution.
-
Basic Additives: Diethylamine, triethylamine, or ammonium hydroxide are commonly used to improve the peak shape of basic compounds.
-
Acidic Additives: Trifluoroacetic acid or formic acid can be used for acidic or neutral compounds, but are generally less common for basic analytes unless specific ion-pairing interactions are desired.
-
-
Optimization:
-
Modifier Percentage: Typically varied between 5% and 40%.
-
Backpressure: Maintained between 100 and 200 bar.
-
Temperature: Usually in the range of 25-40°C.
-
Sources
Safety Operating Guide
Personal protective equipment for handling 4-ethylidenepiperidine
Executive Safety Summary
4-Ethylidenepiperidine (CAS: 19789-52-7) presents a dual-hazard profile: it is a reactive secondary amine with significant volatility and flammability risks. Unlike standard laboratory reagents, cyclic amines possess high lipid solubility, allowing them to permeate standard nitrile exam gloves in minutes.
Immediate Action Required:
-
Treat as Flammable: Flash point is approx. 16°C (61°F).[1] Ground all equipment.
-
Respiratory Hazard: Vapors are heavier than air and corrosive to mucous membranes.
-
PPE Critical Failure Point: Standard nitrile gloves provide insufficient protection for immersion or prolonged handling.
Risk Assessment & Physicochemical Drivers
Safety protocols are dictated by the molecule's physical properties. Understanding why we take precautions ensures compliance and logical adaptation in the lab.
| Property | Value | Operational Implication |
| Flash Point | ~16°C (61°F) | High Fire Risk. Use spark-proof tools.[2] Store in flammables cabinet. |
| Vapor Density | > 1 (Heavier than air) | Vapors sink and pool on benchtops. Fume hood use is mandatory. |
| Reactivity | Secondary Amine + Alkene | Sensitive to oxidation. Hygroscopic. Incompatible with strong acids and oxidizers.[3] |
| pH | > 11 (Strong Base) | Corrosive to tissue. Immediate neutralization required for spills. |
Personal Protective Equipment (PPE) Matrix
A. Dermal Protection (The "Nitrile Fallacy")
Expert Insight: Many researchers assume 4-mil nitrile gloves are universal. They are not. Cyclic amines like 4-ethylidenepiperidine can permeate standard nitrile in < 2 minutes .
-
Routine Handling (Splash Risk Only):
-
Primary: Double-gloved Nitrile (minimum 5 mil outer, 4 mil inner).
-
Protocol: Change immediately upon any splash. "Spot and Swap."
-
-
Synthesis / Bulk Transfer (High Exposure Risk):
-
Required: Silver Shield® (Laminate) or Viton® gloves.
-
Dexterity Compromise: Wear a tight-fitting nitrile glove over the laminate glove to secure loose material and improve grip.
-
B. Respiratory & Eye Protection[1][3][4][5][6][7][8][9][10]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to vapor irritation.
-
Respiratory: Work must be performed in a certified fume hood.
-
Emergency/Spill: Full-face respirator with Organic Vapor/Amine cartridges (e.g., 3M 6006 Multi-Gas). Standard organic vapor cartridges may desorb amines; ensure "Amine" is listed.
-
Operational Protocol: Inert Transfer
To maintain chemical integrity (preventing oxidation of the alkene) and safety, use positive-pressure transfer techniques rather than open pouring.
Diagram: Safe Transfer Workflow
Figure 1: Positive-pressure transfer workflow to minimize vapor release and oxidation.
Step-by-Step Methodology
-
Preparation: Secure the reagent bottle with a clamp. Insert a balloon filled with Nitrogen/Argon or connect to a Schlenk line to prevent vacuum lock.
-
Syringe Selection: Use a glass syringe with a Luer-lock needle. Plastic syringes may swell or degrade upon prolonged contact with amines.
-
Aspiration: Withdraw the liquid slowly. Do not pull the plunger past the barrel limit.
-
Transfer: Dispense directly into the reaction vessel (subsurface addition preferred).
-
Decontamination: Immediately draw dilute HCl or Acetone into the syringe to neutralize residuals before dismantling.
Emergency Response & Disposal
Spill Management Logic
Do not use paper towels. Cellulose reacts exothermically with concentrated bases and provides high surface area for evaporation.
Figure 2: Decision logic for spill containment and neutralization.
Waste Disposal[4][5][7]
-
Classification: Segregate as Organic Base / Flammable .
-
Incompatibility: NEVER mix with Oxidizing Acids (Nitric, Perchloric) or acid waste streams. Violent exotherms will occur.
-
Container: Store in HDPE or glass containers. Avoid metal containers if corrosion is suspected.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: 4-Ethylidenepiperidine.
-
PubChem. (n.d.). Compound Summary: 4-Ethylidenepiperidine. National Library of Medicine.
-
Ansell. (2022). Chemical Permeation & Degradation Guide (Amines).
-
Fisher Scientific. (2023).[2] Glove Compatibility Charts for Laboratory Chemicals.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
